2-Benzylmorpholine

描述

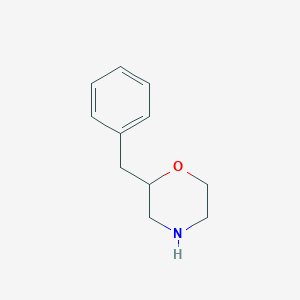

2-Benzylmorpholine is an organic compound with the molecular formula C11H15NO It is a derivative of morpholine, where a benzyl group is attached to the nitrogen atom of the morpholine ring

准备方法

Synthetic Routes and Reaction Conditions

One efficient method for the preparation of ®-2-Benzylmorpholine involves the stereoselective synthesis from ®-(-)-2-Phenylglycinol. This method features high diastereocontrol using an endocyclic oxidation of phenylglycinol-derived morpholine and a stereoselective alkylation of chiral non-racemic morpholin-3-one as key steps .

Industrial Production Methods

Industrial production methods for 2-Benzylmorpholine typically involve the catalytic hydrogenation of benzyl-substituted morpholine derivatives. The reaction conditions often include the use of palladium or platinum catalysts under high pressure and temperature to achieve the desired product with high yield and purity.

化学反应分析

Chemical Reactions of 2-Benzylmorpholine

The chemical reactivity of this compound can be explored through several key reactions, including nucleophilic substitutions, oxidations, and polymerizations. Below are notable reactions and their mechanisms:

Nucleophilic Substitution Reactions

This compound can undergo nucleophilic substitution reactions, particularly when treated with electrophiles. For example, it can react with alkyl halides to form N-alkylated products. The mechanism typically involves the formation of a morpholine nitrogen nucleophile that attacks the electrophilic carbon in the alkyl halide.

Oxidation Reactions

Oxidative transformations of this compound can lead to various products, including N-oxides and other oxidized derivatives. For instance, the oxidation of this compound using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can yield N-benzylmorpholine N-oxide.

Grignard Reactions

The compound can participate in Grignard reactions, which involve the reaction of this compound with Grignard reagents to form alcohols or other derivatives. This reaction is particularly useful for synthesizing more complex molecules from simpler precursors.

Polymerization

Recent studies have explored the polymerization of derivatives of benzylmorpholine. For example, a monomer derived from 3-benzylmorpholine-2,5-dione can be polymerized via organocatalyzed ring-opening polymerization techniques. This process has implications for materials science and the development of new polymers with specific properties.

Reaction Mechanisms

The mechanisms for these reactions often involve well-established pathways in organic chemistry:

科学研究应用

Medicinal Chemistry

2-Benzylmorpholine and its derivatives have been investigated for their potential as therapeutic agents.

Inhibition of Cytochrome P450 Enzymes

A significant application of this compound is its role as a selective inhibitor of cytochrome P450 2A13 (CYP2A13), an enzyme implicated in the bioactivation of procarcinogenic compounds found in tobacco. A study identified several analogs of 4-benzylmorpholine that exhibited over 25-fold selectivity for CYP2A13 compared to CYP2A6, which is crucial for developing chemopreventive strategies against lung cancer .

Key Findings:

- Selectivity: Compounds demonstrated selective binding and inhibition of CYP2A13.

- Toxicity: Some analogs were found to be non-toxic and metabolically stable, indicating their potential for therapeutic use.

- Metabolism: Rapid metabolism in liver microsomes suggests a need for targeted delivery systems to enhance efficacy in lung tissues .

Drug Development

The morpholine scaffold, including this compound, has been utilized in the development of new drugs targeting various conditions.

Carbonic Anhydrase Inhibition

Research has shown that morpholine-based compounds can act as inhibitors of carbonic anhydrase (CA), particularly CA-II, which is involved in numerous physiological processes. Derivatives of this compound have been synthesized and tested for their inhibitory effects against CA-II, showing promising results that could lead to new treatments for conditions like glaucoma .

Inhibitory Data:

- Kinetic Studies: The most potent compounds exhibited a Ki value of approximately 9.64 μM, indicating effective inhibition.

- Binding Affinity: Molecular docking studies revealed favorable interactions between these compounds and the CA-II active site .

Biocatalysis

This compound has applications in biocatalysis, where it serves as a substrate or catalyst in synthetic pathways.

Synthesis of Pharmaceutical Intermediates

The compound has been employed in the synthesis of various pharmaceutical intermediates through biocatalytic processes. For instance, efficient synthesis methods utilizing this compound have been developed to create chiral compounds necessary for drug formulations .

Material Science

In addition to its biological applications, this compound is also explored in material science.

Polymer Chemistry

Research indicates that this compound can be used as a monomer or additive in polymer synthesis. Its unique chemical structure allows it to participate in ring-opening polymerization processes, leading to the formation of novel polymeric materials with tailored properties .

Polymerization Data:

作用机制

The mechanism of action of 2-Benzylmorpholine involves its interaction with specific molecular targets and pathways. It shows central inhibitory action on several kinase enzymes involved in cytokinesis and cell cycle regulation . This interaction can lead to various biological effects, including the modulation of cell growth and differentiation.

相似化合物的比较

Similar Compounds

- 4-Benzylmorpholine-2-carbonitrile

- 3-Benzylmorpholine hydrochloride

- 2,2-Dimethylmorpholine

- 2,6-Dimethylmorpholine

Uniqueness

2-Benzylmorpholine is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties

生物活性

2-Benzylmorpholine is an organic compound with the molecular formula . It is a derivative of morpholine, characterized by the attachment of a benzyl group to the nitrogen atom of the morpholine ring. This compound has garnered attention in pharmacological research due to its diverse biological activities, particularly as an appetite suppressant and potential therapeutic agent.

The primary biological activity of this compound is its role as an appetite suppressant . This effect is largely attributed to its interaction with monoamine oxidase (MAO) enzymes, which are crucial for the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO activity, this compound can lead to increased levels of these neurotransmitters, thereby influencing mood and appetite regulation .

Key Interactions

- Monoamine Oxidase Inhibition : Inhibits MAO activity, leading to elevated monoamine levels.

- Receptor Modulation : Interacts with serotonin and dopamine receptors, affecting neurotransmission and signaling pathways.

- Cell Signaling Pathways : Influences pathways like cyclic adenosine monophosphate (cAMP), impacting cellular responses to hormones and neurotransmitters.

Cellular Effects

Research indicates that this compound affects various cellular processes:

- Neuronal Modulation : Alters neurotransmitter release and uptake in neuronal cells.

- Gene Expression : Modifies transcriptional activity related to neurotransmitter synthesis and metabolism.

- Stability in Laboratory Conditions : The compound remains stable under standard laboratory conditions, suggesting potential for prolonged effects on neurotransmitter levels with chronic exposure .

Appetite Suppression Studies

A notable study involving the racemic form of this compound demonstrated its effectiveness in appetite suppression in canine models. The (+)-enantiomer was specifically highlighted for its potent effects, suggesting that stereochemistry plays a significant role in the biological activity of this compound .

Synthesis and Applications

This compound serves as an intermediate in various synthetic routes for more complex organic molecules. Its applications extend beyond appetite suppression; ongoing research explores its potential antimicrobial and anticancer properties .

Synthesis Methods

Several synthesis strategies have been documented:

- Stereoselective Synthesis : Efficient methods have been developed for producing (R)-2-benzylmorpholine with high diastereocontrol using endocyclic oxidation techniques .

- Asymmetric Epoxidation : The Sharpless asymmetric epoxidation strategy has been employed to synthesize this compound effectively .

Comparative Biological Activity Table

属性

IUPAC Name |

2-benzylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11/h1-5,11-12H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZFCMGWCEXUGFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90927378 | |

| Record name | 2-Benzylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90927378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131887-48-4, 87955-28-0 | |

| Record name | 2-Benzylmorpholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131887484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90927378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q1: What is the main application of 2-benzylmorpholine reported in these research papers?

A1: this compound is primarily investigated for its anorectic (appetite-suppressing) properties. [] Research suggests that the (+)-enantiomer of this compound exhibits appetite suppression in dogs. []

Q2: Are there any established synthesis routes for this compound?

A2: Yes, several synthesis methods for this compound are described:

- From L-Phenylalaninol: A stereospecific rearrangement of L-phenylalaninol using a catalytic amount of (CF3CO)2O is reported as a key step. []

- From Allylbenzene: A synthesis route starting from allylbenzene is also described. []

- From (R)-(-)-2-Phenylglycinol: A concise stereoselective synthesis utilizing (R)-(-)-2-Phenylglycinol is presented. []

- Sharpless Asymmetric Epoxidation: This strategy is employed in an alternative synthesis of (R)-2-benzylmorpholine. []

- Chemo-enzymatic Synthesis: This approach offers another route to the active enantiomer of this compound. []

Q3: Has this compound been used in other areas of chemical research?

A3: Beyond its potential as an appetite suppressant, this compound is utilized in organic synthesis. For example, it acts as a chiral auxiliary in amine-promoted asymmetric (4+2) annulations to create tetrahydropyridines. [] The auxiliary can be removed after the reaction, highlighting its versatility in synthetic chemistry. []

Q4: How does this compound interact with zinc(II) meso-tetraphenylporphyrin (ZnTPP)?

A4: Research shows that this compound interacts with ZnTPP, a diamagnetic shift reagent. [] Importantly, the addition of ZnTPP does not alter the rotamer populations of the this compound ring, indicating that the reagent does not significantly distort the molecule's conformation. [] This interaction is valuable for NMR spectroscopy analysis.

Q5: Are there any studies on the structure-activity relationship (SAR) of this compound?

A5: While specific SAR studies are not detailed in the provided abstracts, it is indicated that the appetite suppressant activity is enantioselective, residing specifically in the (+)-enantiomer of this compound. [] This finding suggests that the spatial arrangement of atoms within the molecule is crucial for its biological activity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。